3-Epiglochidiol
Description
20(29)-Lupene-1beta,3beta-diol has been reported in Glochidion eriocarpum, Breynia fruticosa, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUJTWPRYKNNX-AXLUDCLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 3-Epiglochidiol: A Technical Guide to Its Natural Sources and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for the pentacyclic triterpenoid (B12794562) 3-Epiglochidiol. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to facilitate further investigation and exploitation of this promising natural compound. This compound, often referred to in scientific literature as 3-epi-lupeol or epilupeol (B1671492), is a lupane-type triterpenoid that has been identified in several plant species, particularly within the Glochidion genus of the Phyllanthaceae family.
Natural Sources of this compound
The principal natural reservoirs of this compound are plants belonging to the Glochidion genus. Investigations into the phytochemical composition of these plants have consistently revealed the presence of various triterpenoids, including this compound. The following table summarizes the key plant sources and the specific parts where the compound has been identified.
| Plant Species | Family | Plant Part(s) |
| Glochidion eriocarpum | Phyllanthaceae | Aerial parts, roots, and stem wood[1][2][3] |
| Glochidion sphaerogynum | Phyllanthaceae | Roots and stem wood[3] |
| Glochidion littorale | Phyllanthaceae | Stem bark[4] |
| Glochidion puberum | Phyllanthaceae | Stems and twigs[5] |
While the compound has been successfully isolated from the aforementioned species, the genus Phyllanthus, which is closely related to Glochidion, is also a rich source of diverse triterpenoids and may represent a potential, yet currently undocumented, source of this compound.
Isolation and Purification Protocols
The isolation of this compound from its natural plant sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The general methodology is outlined below, based on protocols described for the isolation of triterpenoids from Glochidion species.
Experimental Protocol: General Isolation of this compound
1. Plant Material Collection and Preparation:
-
The relevant plant parts (e.g., aerial parts, stems, bark) are collected, identified, and thoroughly air-dried in the shade.
-
The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with an organic solvent. Methanol (MeOH) or ethanol (B145695) (EtOH) are commonly used for this purpose.[2][4][5]
-
Extraction is typically performed at room temperature or with gentle heating (e.g., 50°C) over an extended period, often involving multiple cycles to ensure maximum yield of secondary metabolites.[2][5]
3. Fractionation:
-
The crude extract obtained after solvent evaporation is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity.[2][5]
-
A common partitioning scheme involves sequential extraction with n-hexane, chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297) (EtOAc), and n-butanol. This step separates compounds based on their polarity, with triterpenoids like this compound typically concentrating in the less polar fractions (e.g., n-hexane or ethyl acetate).[2][5]
4. Chromatographic Purification:
-
The fraction enriched with this compound is further purified using a combination of chromatographic techniques.
-
Column Chromatography (CC): Silica (B1680970) gel is a frequently used stationary phase. The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or petroleum ether and acetone, with increasing polarity.[5]
-
Further Purification: Fractions from the initial column chromatography containing the compound of interest are often combined and subjected to repeated column chromatography, sometimes on different stationary phases like macroporous resin or Sephadex LH-20, until pure this compound is obtained.[5]
5. Structure Elucidation and Identification:
-
The purity of the isolated compound is assessed by thin-layer chromatography (TLC).
-
The structure of this compound is confirmed through extensive spectroscopic analysis, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C NMR) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.[3][4]
-
The obtained spectroscopic data is then compared with published data for 3-epi-lupeol/epilupeol to confirm its identity.[3][4]
-
Quantitative Data
Detailed quantitative yields of this compound from various plant sources are not consistently reported in the literature. However, one study on the extraction from Glochidion puberum provides an example of the scale of extraction and the amount of fractions obtained, from which 10 mg of epilupeol was purified.[5]
| Starting Material | Plant Part | Extraction Solvent | Crude Extract Yield | Fraction for Purification | Isolated this compound (Epilupeol) |
| 13 kg of Glochidion puberum | Stems and twigs | 95% EtOH | 819 g | Fr. 3c (5.6 g) | 10 mg[5] |
Visualizing the Process
Experimental Workflow for the Isolation of this compound
The following diagram illustrates the general workflow for the isolation and purification of this compound from a plant source.
Caption: General workflow for the isolation of this compound.
As research into natural products continues to expand, a deeper understanding of the distribution and bioactivities of compounds like this compound will be crucial. This guide serves as a foundational resource for scientists working to unlock the therapeutic potential of this and other related triterpenoids.
References
- 1. Triterpenoids from aerial parts of Glochidion eriocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 3-Epiglochidiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Epiglochidiol, a naturally occurring triterpenoid (B12794562). It details its chemical identity, biological activities, and the experimental methodologies used in its study, aiming to support further research and development.
Core Chemical Data
CAS Number: 29028-10-2
IUPAC Name: Lup-20(29)-ene-3α,28-diol
This compound is a pentacyclic triterpenoid belonging to the lupane (B1675458) class. Its structure is characterized by a five-ring system with a hydroxyl group at the 3-alpha position and a hydroxymethyl group at the 28-position, distinguishing it from its epimer, glochidiol, which has a 3-beta hydroxyl group.
| Property | Value |
| CAS Number | 29028-10-2 |
| IUPAC Name | Lup-20(29)-ene-3α,28-diol |
| Molecular Formula | C30H50O2 |
| Molecular Weight | 442.72 g/mol |
| Class | Triterpenoid (Lupane-type) |
Biological Activity and Cytotoxicity
Triterpenoids isolated from the genus Glochidion, including this compound, have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being a prominent feature. Research into the biological effects of triterpenoids often employs cytotoxicity assays to quantify their impact on cell viability.
Cytotoxicity Data
While specific quantitative cytotoxicity data for this compound is not extensively available in the public domain, studies on related lupane-type triterpenoids from Glochidion species have shown significant cytotoxic potential. The following table presents a general overview of cytotoxicity data for related compounds to provide a contextual understanding.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Glochidone | Various | MTT | 5.2 - 12.5 | (Not available) |
| Betulinic Acid | Various | MTT | 1.9 - 20.4 | (Not available) |
Note: This data is for related compounds and is intended for illustrative purposes. Further research is required to establish the specific cytotoxic profile of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the study of triterpenoid cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways and Molecular Interactions
Currently, there is a lack of specific research detailing the signaling pathways directly affected by this compound. However, related triterpenoids have been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms.
Potential Areas for Future Investigation:
-
Apoptosis Induction: Investigating the effect of this compound on the expression of key apoptosis-related proteins such as caspases, Bcl-2 family proteins, and p53.
-
Cell Cycle Regulation: Analyzing the impact of this compound on cell cycle progression by examining the levels of cyclins and cyclin-dependent kinases (CDKs).
-
Inflammatory Pathways: Exploring the potential anti-inflammatory effects of this compound by studying its influence on pathways such as NF-κB and MAPK.
The following diagram illustrates a hypothetical workflow for investigating the molecular mechanism of this compound's cytotoxic effects.
Caption: Workflow for investigating the cytotoxic mechanism of this compound.
This diagram outlines a logical progression from initial cytotoxicity screening to a more in-depth analysis of the underlying molecular mechanisms, providing a roadmap for future research into the therapeutic potential of this compound.
Physical and chemical properties of 3-Epiglochidiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiglochidiol is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) class. It is primarily isolated from plants of the Glochidion genus, notably Glochidion puberum. Triterpenoids from this genus have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, available experimental data, and insights into its potential biological activities and mechanisms of action based on current research on related compounds.
Physical and Chemical Properties
While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, its general characteristics can be summarized.
| Property | Value | Source |
| IUPAC Name | (3α)-Lup-20(29)-ene-1,3-diol | Inferred from structure |
| CAS Number | 29028-10-2 | [1] |
| Molecular Formula | C₃₀H₅₀O₂ | [1] |
| Molecular Weight | 442.7 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shifts (δ, ppm) | Notes |
| ¹H-NMR | 0.7 - 1.7 | Multiple methyl singlets |
| 3.0 - 4.0 | Protons on carbons bearing hydroxyl groups (e.g., H-3) | |
| 4.5 - 4.7 | Exomethylene protons at C-29 | |
| ¹³C-NMR | 10 - 40 | Methyl and methylene (B1212753) carbons |
| 70 - 80 | Carbons bearing hydroxyl groups (e.g., C-3) | |
| ~109 | Methylene carbon of the exomethylene group (C-29) | |
| ~150 | Quaternary carbon of the exomethylene group (C-20) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| 2850 - 3000 | C-H stretching (alkane) |
| ~1640 | C=C stretching (exomethylene group) |
| ~880 | C-H out-of-plane bending (exomethylene group) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 442 | [M]⁺ (Molecular ion) |
| 424 | [M - H₂O]⁺ |
| 409 | [M - H₂O - CH₃]⁺ |
| 207, 218 | Characteristic retro-Diels-Alder fragmentation of lupane skeleton |
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific isolation and purification of this compound are not published. However, a general methodology can be derived from studies on the isolation of other triterpenoids from Glochidion puberum.[2]
General Isolation and Purification Workflow
Methodology:
-
Extraction: The air-dried and powdered plant material (stems and twigs of Glochidion puberum) is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature.[2]
-
Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity. The triterpenoids, including this compound, are typically found in the less polar fractions like ethyl acetate.[2]
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate of increasing polarity, is used to separate the different components.[3]
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Further Purification: Fractions containing this compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.[4]
-
Structure Elucidation: The structure of the purified compound is then confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), MS, and IR spectroscopy.[5]
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity and mechanism of action of this compound are limited. However, research on closely related lupane-type triterpenoids isolated from Glochidion species, such as glochidiol (B20532), provides strong indications of its potential pharmacological effects.
Cytotoxicity
Lupane-type triterpenes from Glochidion species have demonstrated significant cytotoxic activity against various human cancer cell lines.[2][6] For instance, glochidiol has shown strong inhibitory effects against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines.[2] Some of these compounds have been shown to induce apoptosis in cancer cells.[3][6]
| Compound | Cell Line | Activity (GI₅₀ µM) | Reference |
| Glochidiol | MCF-7 | 6.63 ± 0.7 | [2] |
| NCI-H460 | 7.5 ± 0.5 | [2] | |
| SF-268 | 9.7 ± 0.3 | [2] | |
| Glochidonol | MCF-7 | 9.0 ± 3.7 | [2] |
| NCI-H460 | 4.9 ± 0.2 | [2] | |
| SF-268 | 9.8 ± 0.5 | [2] |
Anti-inflammatory Activity
Lupane-type triterpenoids are known to possess anti-inflammatory properties.[7][8] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways.
Potential Signaling Pathways
Based on studies of other lupane-type triterpenoids, this compound may exert its biological effects through the modulation of several key signaling pathways involved in cancer and inflammation.[9][10][11]
References
- 1. scielo.br [scielo.br]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lupeol and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Molecular Diversity of Lupane Hybrids in Drug Design and Materials Science - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of 3-Epiglochidiol Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the enantiomers of 3-epiglochidiol (B109229), a naturally occurring epoxy alcohol with potential biological activity. The synthesis of these chiral molecules is of significant interest for stereochemistry-activity relationship studies in drug discovery and development.
Introduction
This compound, a stereoisomer of glochidiol (B20532), is a long-chain epoxy alcohol. The precise stereochemistry of such molecules is often crucial for their biological function. Asymmetric synthesis provides a powerful tool to access enantiomerically pure forms of these compounds, enabling the elucidation of their specific biological targets and mechanisms of action. This document outlines a synthetic strategy to obtain both (+)- and (-)-3-epiglochidiol, leveraging well-established asymmetric reactions. While direct biological activity data for the individual enantiomers of this compound are limited, studies on its stereoisomer, glochidiol, have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound enantiomers may also possess noteworthy biological properties.
Synthetic Strategy Overview
The asymmetric synthesis of this compound enantiomers can be achieved through a multi-step sequence commencing from a commercially available achiral long-chain alcohol. The key stereochemistry-defining steps involve a Sharpless asymmetric epoxidation to introduce the chiral epoxide moiety. The specific enantiomer of the diethyl tartrate (DET) catalyst used in this step dictates the absolute configuration of the resulting epoxide, allowing for the selective synthesis of either the (+)- or (-)-enantiomer of this compound.
Diagram of the General Synthetic Workflow
Caption: General workflow for the asymmetric synthesis of this compound enantiomers.
Experimental Protocols
Protocol 1: Synthesis of (E)-Tridec-2-en-1-ol (Allylic Alcohol Intermediate)
This protocol describes the synthesis of the key allylic alcohol intermediate from the corresponding saturated alcohol.
Materials:
-
Tridecan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Dichloromethane (DCM), anhydrous
-
Toluene (B28343), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Oxidation of Tridecan-1-ol:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add DMSO (2.2 eq) dropwise.
-
After 15 minutes, add a solution of tridecan-1-ol (1.0 eq) in DCM.
-
Stir for 30 minutes, then add TEA (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude tridecanal (B79276).
-
-
Wittig Reaction:
-
To a solution of the crude tridecanal in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (ethyl acetate/hexanes gradient) to obtain the α,β-unsaturated ester.
-
-
Reduction to the Allylic Alcohol:
-
Dissolve the α,β-unsaturated ester in anhydrous diethyl ether and cool to -78 °C.
-
Add DIBAL-H (2.2 eq, 1.0 M in hexanes) dropwise.
-
Stir for 2 hours at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through celite, wash the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield (E)-tridec-2-en-1-ol.
-
Protocol 2: Asymmetric Synthesis of (+)-3-Epiglochidiol and (-)-3-Epiglochidiol
This protocol details the enantioselective epoxidation of the allylic alcohol intermediate using Sharpless asymmetric epoxidation.
Materials:
-
(E)-Tridec-2-en-1-ol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular sieves, powdered
-
Aqueous solution of FeSO₄·7H₂O (10%) and tartaric acid (10%)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Catalyst:
-
To a stirred suspension of powdered 4 Å molecular sieves in anhydrous DCM at -20 °C, add Ti(OiPr)₄ (1.0 eq).
-
For the synthesis of (+)-3-Epiglochidiol , add (+)-Diethyl tartrate (1.2 eq).
-
For the synthesis of (-)-3-Epiglochidiol , add (-)-Diethyl tartrate (1.2 eq).
-
Stir the mixture for 30 minutes at -20 °C.
-
-
Epoxidation Reaction:
-
To the catalyst mixture, add a solution of (E)-tridec-2-en-1-ol (1.0 eq) in anhydrous DCM.
-
Stir for 10 minutes, then add anhydrous TBHP in toluene (1.5 eq) dropwise.
-
Maintain the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a cold aqueous solution of 10% FeSO₄·7H₂O and 10% tartaric acid.
-
Stir vigorously for 30 minutes at room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield the corresponding enantiomer of this compound.
-
Data Presentation
Table 1: Summary of Expected Yields and Enantiomeric Excess for the Asymmetric Synthesis of this compound Enantiomers.
| Step | Product | Catalyst | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| Sharpless Asymmetric Epoxidation | (+)-3-Epiglochidiol | (+)-DET | 70-85 | >95 |
| Sharpless Asymmetric Epoxidation | (-)-3-Epiglochidiol | (-)-DET | 70-85 | >95 |
Note: Yields and enantiomeric excess are based on typical results for Sharpless asymmetric epoxidations of similar substrates and may require optimization for this specific transformation.
Biological Activity
While specific cytotoxic data for the individual enantiomers of this compound are not extensively reported, studies on its stereoisomer, glochidiol, provide valuable insights into its potential biological activity. Glochidiol has demonstrated significant cytotoxicity against a range of human cancer cell lines.
Table 2: Cytotoxicity of Glochidiol (a Stereoisomer of this compound) against Human Cancer Cell Lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 1.5 |
| HCT-116 | Colon Carcinoma | 2.1 |
| MCF-7 | Breast Adenocarcinoma | 3.8 |
| HeLa | Cervical Carcinoma | 4.2 |
Data presented are for glochidiol and serve as a reference for the potential activity of this compound enantiomers. The specific activity of each this compound enantiomer may differ.
Diagram of a Potential Biological Signaling Pathway
Given that many cytotoxic natural products induce apoptosis, a potential signaling pathway for this compound could involve the activation of caspase cascades.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
The protocols outlined in this document provide a robust framework for the asymmetric synthesis of (+)- and (-)-3-epiglochidiol. The availability of these enantiomerically pure compounds is essential for detailed investigations into their biological activities and potential as therapeutic agents. Further studies are warranted to determine the specific cytotoxic profiles and mechanisms of action of each enantiomer, building upon the promising activity observed for its stereoisomer, glochidiol.
Application Notes and Protocols for the Quantification of 3-Epiglochidiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiglochidiol is a naturally occurring triterpenoid (B12794562) that has garnered significant interest within the scientific community due to its potential pharmacological activities. As research into this and similar bioactive compounds progresses, the need for robust and reliable analytical methods for its quantification in various matrices, particularly from plant extracts and biological samples, is critical for quality control, pharmacokinetic studies, and drug development.
This document provides detailed application notes and protocols for the quantification of this compound. The methodologies described are based on established analytical techniques for triterpenoid analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific methods for this compound are not extensively documented in publicly available literature, the protocols presented here are adapted from validated methods for structurally similar triterpenoids and provide a strong foundation for developing and validating a specific assay for this compound.
Analytical Methods Overview
The choice of analytical method for this compound quantification will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is a widely used technique for the analysis of triterpenoids. Due to the lack of a strong chromophore in many triterpenoids, derivatization may not be necessary for detection at low wavelengths (around 205-210 nm), though sensitivity might be limited. ELSD offers a more universal detection method for non-volatile compounds like triterpenoids.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile triterpenoids like this compound, derivatization is necessary to increase their volatility. Silylation is a common derivatization technique for this class of compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of triterpenoids in complex matrices. It combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, often eliminating the need for derivatization.
Data Presentation: Quantitative Performance of Analytical Methods for Triterpenoid Analysis
The following tables summarize typical quantitative data for the analysis of triterpenoids using HPLC, GC-MS, and LC-MS/MS. This data is representative of the performance that can be expected when developing a method for this compound.
Table 1: HPLC Method Parameters for Triterpenoid Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: GC-MS Method Parameters for Triterpenoid Quantification (after derivatization)
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 3: LC-MS/MS Method Parameters for Triterpenoid Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Sample Preparation from Plant Material
This protocol describes a general procedure for the extraction of this compound from plant matrices.
Materials:
-
Plant material (e.g., leaves, roots, bark)
-
Methanol (B129727), Ethanol, or Acetone (HPLC grade)
-
Water (deionized or distilled)
-
Grinder or mill
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper or syringe filters (0.45 µm)
Protocol:
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 1-10 g).
-
Add a suitable solvent or solvent mixture (e.g., 80% methanol in water) in a specific ratio (e.g., 1:10 or 1:20 w/v).
-
Agitate the mixture using a shaker or sonicator for a defined period (e.g., 30-60 minutes). The extraction can also be performed at an elevated temperature to improve efficiency, but care should be taken to avoid degradation of the target analyte.
-
-
Filtration and Centrifugation: Separate the extract from the solid plant material by filtration through filter paper or by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C).
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic system) to a desired concentration for analysis.
-
Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the analytical instrument.
Application Notes and Protocols: HPLC-MS/MS for the Quantitative Determination of 3-Epiglochidiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection and quantification of 3-Epiglochidiol in biological matrices, specifically human plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a pentacyclic triterpenoid (B12794562), has garnered interest for its potential pharmacological activities. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, and is intended to serve as a foundational method for researchers in pharmacology, toxicology, and drug development. The method is designed to be sensitive, specific, and robust for the analysis of this compound.
Introduction
This compound is a naturally occurring triterpenoid with the molecular formula C₃₀H₅₀O₂ and a molecular weight of 442.7 g/mol [1]. Triterpenoids are a large and structurally diverse class of natural products that have shown a wide range of biological activities, making them promising candidates for drug development. Accurate and sensitive quantification of these compounds in biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. HPLC-MS/MS is the analytical technique of choice for such applications due to its high sensitivity, selectivity, and specificity. This protocol details a method for the quantitative analysis of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): Betulinic acid (or a stable isotope-labeled this compound, if available)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Standard Solutions and Calibration Standards
Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare working solutions at various concentrations. Calibration standards are prepared by spiking blank human plasma with the working solutions to achieve a concentration range of 1-1000 ng/mL. A working solution of the internal standard (Betulinic acid, 100 ng/mL) is also prepared in methanol.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove plasma proteins and other interfering substances[2][3].
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Sample Loading: To 200 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL). Vortex for 10 seconds. Add 200 µL of 0.1% formic acid in water and vortex again. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (80:20 Methanol:Water with 0.1% Formic Acid).
HPLC-MS/MS Instrumentation and Conditions
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of triterpenoids[4][5].
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient Program:
-
0-1 min: 80% B
-
1-5 min: 80-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-80% B
-
6.1-8 min: 80% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following table summarizes the proposed, yet to be empirically optimized, quantitative parameters for the HPLC-MS/MS analysis of this compound. The precursor ion for this compound is based on its molecular weight of 442.7 g/mol , likely forming a protonated adduct [M+H]⁺ in positive ESI mode[6]. The product ions are proposed based on typical fragmentation patterns of pentacyclic triterpenoids, which often involve the loss of water molecules and retro-Diels-Alder cleavage of the ring system[6][7].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 443.4 | 425.4 | 100 | 30 | 15 |
| This compound (Qualifier) | 443.4 | 207.2 | 100 | 30 | 25 |
| Betulinic Acid (IS) | 457.4 | 439.4 | 100 | 35 | 18 |
Note: The presented cone voltages and collision energies are starting points and require optimization on the specific instrument being used to achieve the best sensitivity and specificity.
Visualization of Protocols and Relationships
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of key HPLC-MS/MS components.
Discussion
The presented protocol provides a robust starting point for the quantification of this compound in human plasma. The choice of a C18 column is based on its wide applicability for the separation of moderately non-polar compounds like triterpenoids[4][5]. The use of a gradient elution with methanol and water, both acidified with formic acid, is standard practice to ensure good peak shape and efficient ionization in positive ESI mode.
The selection of an appropriate internal standard is critical for accurate quantification[8]. A stable isotope-labeled version of this compound would be ideal as it co-elutes and experiences the same matrix effects. However, in its absence, a structurally similar compound like betulinic acid, another pentacyclic triterpenoid, can serve as a suitable alternative. It is important to ensure that the chosen internal standard does not co-elute with the analyte and is not present in the blank matrix.
The proposed MRM transitions are based on the predicted fragmentation of the protonated molecule. It is imperative that these transitions, along with the collision energies and other MS parameters, are optimized empirically on the specific instrument to achieve maximum sensitivity and specificity.
Conclusion
This application note details a comprehensive HPLC-MS/MS protocol for the quantitative analysis of this compound in human plasma. The method involves a straightforward solid-phase extraction for sample cleanup, followed by a rapid and sensitive LC-MS/MS analysis. The provided parameters and workflows should be validated in the end-user's laboratory to ensure they meet the specific requirements of their research. This protocol will be a valuable tool for researchers and professionals involved in the study of triterpenoids and their therapeutic potential.
References
- 1. This compound | CAS:29028-10-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols: Anti-inflammatory Effects of Epigallocatechin-3-gallate (EGCG) in In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG) is the most abundant and bioactive polyphenol found in green tea. Extensive in vitro studies have demonstrated its potent anti-inflammatory properties, positioning it as a compound of interest for the development of novel therapeutics for inflammatory diseases. EGCG exerts its effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. These application notes provide a comprehensive overview of the in vitro anti-inflammatory effects of EGCG, including detailed experimental protocols and data summaries to guide researchers in this field.
Key Anti-inflammatory Activities of EGCG
In vitro studies have consistently shown that EGCG can:
-
Reduce the production of pro-inflammatory cytokines: EGCG significantly inhibits the expression and secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various cell types stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][2][3]
-
Inhibit the expression of inflammatory enzymes: EGCG downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively.[4][5][6]
-
Suppress key inflammatory signaling pathways: The anti-inflammatory effects of EGCG are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[4][7]
Data Presentation
Table 1: Effect of EGCG on Pro-inflammatory Cytokine Expression in LPS-stimulated Human Dermal Fibroblasts
| Treatment | TNF-α Expression (% of LPS control) | IL-1β Expression (% of LPS control) | IL-6 Expression (% of LPS control) | Reference |
| LPS (100 ng/mL) | 100% | 100% | 100% | [2] |
| LPS + EGCG (10 µM) | Significantly Reduced | Not Significantly Reduced | Significantly Reduced | [2] |
| LPS + EGCG (50 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | [2] |
Table 2: Effect of EGCG on Nitric Oxide (NO) Production and iNOS Expression
| Cell Type | Inflammatory Stimulus | EGCG Concentration | Effect on NO Production | Effect on iNOS Expression | Reference |
| Mouse Macrophages (RAW 264.7) | LPS | 100-400 µM | Significant Decrease | Decreased by 12-17% | [8] |
| Mouse Peritoneal Cells | LPS + IFN-γ | 1-10 µM | Reduced | Reduced mRNA expression (82-14%) | [9][10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiotensin II | 10-50 µM | Not Assessed | Decreased protein level | [11] |
| BV-2 Microglia | LPS | 150 µM | Significant Decrease | Not directly measured, but NO reduction implies iNOS inhibition | [12] |
Signaling Pathways Modulated by EGCG
EGCG's anti-inflammatory mechanism involves the inhibition of critical signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. EGCG has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of numerous pro-inflammatory genes.[4][7]
MAPK Signaling Pathway
The MAPK pathway, comprising ERK1/2, JNK, and p38, is another crucial regulator of inflammation. EGCG has been demonstrated to inhibit the phosphorylation of these key MAPK proteins in response to inflammatory stimuli, thereby blocking downstream inflammatory gene expression.[7][13]
Experimental Protocols
Protocol 1: Determination of EGCG's Effect on Pro-inflammatory Cytokine Production in Macrophages
This protocol outlines the steps to measure the inhibitory effect of EGCG on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
EGCG (dissolved in a suitable solvent, e.g., DMSO or media)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
24-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells per well and incubate for 24 hours to allow for cell adherence.
-
EGCG Pre-treatment: Remove the culture medium and pre-treat the cells with fresh medium containing various concentrations of EGCG (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (medium with the solvent used for EGCG).
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Following incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cytokines in each sample based on the standard curve. Express the results as a percentage of the LPS-only control.
Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol describes how to quantify the effect of EGCG on NO production in LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cell line
-
DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin
-
EGCG
-
LPS
-
Griess Reagent System (e.g., from Promega)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Treat the cells with control medium, EGCG alone (e.g., 150 µM), LPS alone (e.g., 1 µg/mL), or a combination of EGCG and LPS.[14]
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: a. After incubation, transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
Protocol 3: Western Blot Analysis of MAPK Phosphorylation
This protocol details the steps to assess the inhibitory effect of EGCG on the phosphorylation of ERK1/2, JNK, and p38 MAPKs in LPS-stimulated bone marrow-derived macrophages (BMMs).
Materials:
-
Bone marrow-derived macrophages (BMMs)
-
EGCG
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Pre-treat BMMs with EGCG (e.g., 100 µM) for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 30 minutes.[7]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of EGCG on MAPK activation.
Conclusion
EGCG demonstrates significant and broad-spectrum anti-inflammatory effects in a variety of in vitro models. Its ability to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways like NF-κB and MAPK underscores its potential as a therapeutic agent. The protocols and data presented here provide a solid foundation for researchers to further investigate the anti-inflammatory mechanisms of EGCG and explore its applications in drug development. It is important to note that optimal concentrations and treatment times may vary depending on the cell type and experimental conditions. Therefore, preliminary dose-response and time-course experiments are recommended.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Anti-inflammatory effect of (-)-epigallocatechin-3-gallate on Porphyromonas gingivalis lipopolysaccharide-stimulated fibroblasts and stem cells derived from human periodontal ligament - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of inducible nitric oxide synthase gene expression and enzyme activity by epigallocatechin gallate, a natural product from green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 11. Epigallocatechin-3-gallate Regulates Inducible Nitric Oxide Synthase Expression in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 118 EGCG Downregulates Mucin Gene Expression Through the Mapk Signaling Pathway in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Epiglochidiol as a Chemical Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiglochidiol, a triterpenoid (B12794562) natural product isolated from plants of the Glochidion genus, has emerged as a promising chemical probe for investigating cellular processes, particularly in the context of cancer cell biology. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on cell viability, apoptosis, and key signaling pathways. The information presented is intended to guide researchers in designing and executing experiments to explore the therapeutic potential and mechanism of action of this compound.
Chemical Information
-
Name: this compound
-
Synonyms: Lup-20(29)-ene-1β,3β-diol
-
Molecular Formula: C₃₀H₅₀O₂[1]
-
Molecular Weight: 442.7 g/mol [1]
-
Appearance: Powder[1]
-
Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Biological Activity
This compound and related compounds from Glochidion species have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects. Of particular interest to cell biologists is their potent cytotoxic activity against various cancer cell lines, which is often mediated through the induction of apoptosis and modulation of critical intracellular signaling pathways.
Data Presentation: Cytotoxic Activity of Glochidiol (B20532) and Related Compounds
The following table summarizes the reported cytotoxic activities of glochidiol and extracts from Glochidion species against various cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for initial experiments with this compound.
| Compound/Extract | Cell Line | Assay Type | IC₅₀ Value | Reference |
| Glochidiol | HCC-44 (Lung) | MTT | 1.62 µM | [5] |
| Glochidiol | HOP-62 (Lung) | MTT | 2.01 µM | [5] |
| Glochidiol | Calu-6 (Lung) | MTT | 2.10 µM | [5] |
| Glochidiol | NCI-H3122 (Lung) | MTT | 2.36 µM | [5] |
| Glochidiol | NCI-H2087 (Lung) | MTT | 4.12 µM | [5] |
| Glochidiol | HARA (Lung) | MTT | 4.79 µM | [5] |
| Glochidiol | COR-L105 (Lung) | MTT | 6.07 µM | [5] |
| Glochidiol | NCI-H520 (Lung) | MTT | 7.53 µM | [5] |
| Glochidiol | EPLC-272H (Lung) | MTT | 7.69 µM | [5] |
| Glochidpurnoid B | HCT-116 (Colorectal) | MTT | 0.80 ± 0.05 µM | [6] |
| Glochidion velutinum (Crude Extract) | PC-3 (Prostate) | MTT | 89 µg/mL | |
| Glochidion velutinum (Chloroform Fraction) | PC-3 (Prostate) | MTT | 27 µg/mL | [7] |
| Glochidion velutinum (Water Fraction) | PC-3 (Prostate) | MTT | 36 µg/mL | [7] |
| Glochidion velutinum (Crude Extract) | MCF-7 (Breast) | MTT | 431 µg/mL | [7] |
| Glochidion velutinum (Chloroform Fraction) | MCF-7 (Breast) | MTT | 222 µg/mL | [7] |
| Glochidion velutinum (Ethyl Acetate Fraction) | MCF-7 (Breast) | MTT | 226 µg/mL | [7] |
| Glochidion zeylanicum (Aqueous Root Extract) | HepG2 (Liver) | XTT | More significant than on other lines |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cellular effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[11]
-
FITC-negative and PI-negative cells are viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative and PI-positive cells are necrotic.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR and NF-κB.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p65, anti-p65, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 2. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Visualization of Pathways and Workflows
Signaling Pathways Potentially Modulated by this compound
The following diagram illustrates the PI3K/Akt/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer and are potential targets of this compound and related compounds.[15][16][17][18][19][20][21][22]
Caption: PI3K/Akt/mTOR and NF-κB signaling pathways.
Experimental Workflow for Investigating this compound
This diagram outlines a general workflow for characterizing the cellular effects of this compound as a chemical probe.
Caption: A phased experimental workflow.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | CAS:29028-10-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. 29028-10-2 CAS Manufactory [m.chemicalbook.com]
- 4. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 5. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. origene.com [origene.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin [PeerJ] [peerj.com]
- 21. mdpi.com [mdpi.com]
- 22. youtube.com [youtube.com]
Troubleshooting & Optimization
Navigating the Challenges of 3-Epiglochidiol Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of scaling up the production of promising bioactive compounds like 3-Epiglochidiol, a naturally occurring triterpenoid (B12794562), is often fraught with challenges. From inconsistent yields in synthesis to difficulties in achieving high purity, researchers can encounter numerous obstacles. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental stages of this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound production?
Scaling up the synthesis and purification of this compound presents a multi-faceted challenge. Key difficulties include:
-
Stereoselective Synthesis: Achieving the desired stereochemistry at C-3 is a significant hurdle. Non-selective synthesis leads to a mixture of epimers (glochidiol and this compound), complicating the purification process and reducing the overall yield of the target compound.
-
Purification from Complex Mixtures: Whether synthesized chemically or extracted from natural sources, this compound is often present in a complex mixture of structurally similar triterpenoids. The separation of these isomers is a non-trivial task.
-
Yield Optimization: Low yields are a common problem, often stemming from inefficient reactions, side-product formation, or losses during purification.
-
Stability: Triterpenoid diols can be susceptible to degradation under harsh chemical conditions or improper storage, impacting the final product's quality and shelf-life.
Q2: What are the common sources of this compound?
This compound is a natural product that has been isolated from various plant species, particularly from the genus Glochidion and Elaeodendron. Its presence is often alongside its stereoisomer, glochidiol, and other lupane-type triterpenoids like lupenone (B1675497) and betulin.
Q3: What analytical techniques are suitable for characterizing this compound and its isomers?
A combination of chromatographic and spectroscopic methods is essential for the accurate identification and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 or Biphenyl column is effective for separating this compound from its isomers.
-
Mass Spectrometry (MS): LC-MS/MS is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound, aiding in its identification within complex mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation and confirmation of the stereochemistry of the final product.
Troubleshooting Guides
Synthesis
Problem: Low yield of the desired this compound epimer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-stereoselective reduction of a ketone precursor (e.g., glochidone). | Employ stereoselective reducing agents. For example, the use of L-selectride® can favor the formation of the axial hydroxyl group characteristic of this compound. |
| Incomplete reaction. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Ensure optimal reaction conditions (temperature, time, stoichiometry of reagents). |
| Formation of side products. | Analyze the reaction mixture to identify major side products. Adjusting reaction conditions, such as temperature or the choice of solvent, can help minimize their formation. |
Problem: Difficulty in monitoring the reaction progress.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Co-elution of starting material and product on TLC. | Experiment with different solvent systems for TLC to achieve better separation. Staining with specific reagents (e.g., ceric ammonium (B1175870) molybdate) can help differentiate between the ketone starting material and the diol product. |
| Lack of a UV chromophore. | Triterpenoids like this compound lack a strong UV chromophore. Use a universal staining agent for TLC or employ analytical techniques like LC-MS for reaction monitoring. |
Purification
Problem: Poor separation of this compound from its stereoisomer (glochidiol) by column chromatography.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate stationary phase. | Standard silica (B1680970) gel may not provide sufficient resolution. Consider using silver nitrate-impregnated silica gel, which can improve the separation of isomeric compounds. |
| Suboptimal mobile phase. | Perform a systematic optimization of the solvent system. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is often effective. |
| Column overloading. | Reduce the amount of crude material loaded onto the column to improve resolution. |
Problem: Low recovery of this compound after HPLC purification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Irreversible adsorption onto the column. | Ensure the mobile phase is compatible with the compound and the column. Adding a small amount of a modifier, like trifluoroacetic acid (TFA), can sometimes improve peak shape and recovery for compounds with hydroxyl groups. |
| Degradation on the column. | If the compound is sensitive to the stationary phase or mobile phase conditions, consider alternative purification techniques or use a less acidic mobile phase if possible. |
| Incomplete elution. | Extend the elution time or increase the strength of the mobile phase at the end of the run to ensure all the compound has eluted. |
Stability
Problem: Degradation of purified this compound during storage.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. The use of antioxidants in formulated products could also be considered. |
| Hydrolysis (if formulated in solution). | Triterpene glycosides have shown good stability, suggesting the triterpenoid core is relatively robust. However, it is good practice to store solutions at low temperatures (-20°C or -80°C) and to prepare fresh solutions for experiments when possible.[1] |
| Light sensitivity. | Store the compound in amber vials or protect it from light to prevent photodegradation. |
Experimental Protocols
Protocol 1: General Procedure for HPLC Purification of Triterpenoids
This protocol is a general guideline and should be optimized for the specific separation of this compound.
-
Column Selection: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase of methanol (B129727) and water.
-
Sample Preparation: Dissolve the crude extract or synthesized mixture in a suitable solvent (e.g., methanol or acetone) and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm (as triterpenoids have weak chromophores) or Evaporative Light Scattering Detector (ELSD).
-
Gradient Elution: A typical gradient could be from 80% methanol in water to 100% methanol over 30 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the peaks of interest and analyze them by LC-MS to confirm the identity of this compound.
Protocol 2: Stability Assessment of this compound
-
Sample Preparation: Prepare solutions of purified this compound at a known concentration in a relevant solvent or formulation buffer.
-
Storage Conditions: Aliquot the solutions into separate vials and store them under different conditions:
-
Temperature: -20°C, 4°C, room temperature, 40°C.
-
Light: Protected from light (amber vials) and exposed to light.
-
Atmosphere: Normal atmosphere and inert atmosphere (e.g., nitrogen).
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8 weeks).
-
Analysis: Use a validated HPLC method to quantify the remaining concentration of this compound and to detect the appearance of any degradation products.
Visualizing Workflows and Relationships
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for addressing low yields in this compound production.
References
Technical Support Center: Purification of 3-Epiglochidiol by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Epiglochidiol using chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound, offering potential causes and actionable solutions.
Question 1: Why is the yield of this compound from my column chromatography consistently low?
Answer:
Low yield is a frequent challenge in natural product isolation. Several factors could be contributing to the poor recovery of this compound.
-
Incomplete Elution: this compound, being a polar compound, may adhere strongly to the silica (B1680970) gel stationary phase. If the solvent system is not polar enough, the compound will not elute completely from the column.
-
Solution: Increase the polarity of your mobile phase. If you are using a hexane-ethyl acetate (B1210297) gradient, gradually increase the percentage of ethyl acetate. For highly retained compounds, a small percentage of methanol (B129727) can be added to the mobile phase; however, be aware that methanol concentrations above 10% can potentially dissolve the silica gel.
-
-
Improper Sample Loading: Applying the sample in a large volume of a strong solvent (like pure ethyl acetate or dichloromethane) can cause the compound to spread into a wide band at the top of the column, leading to poor separation and lower recovery in collected fractions.
-
Solution: Dissolve your crude extract in the minimum possible volume of the initial, non-polar mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, use the "dry loading" method where the extract is adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the column.
-
-
Column Overloading: Exceeding the binding capacity of your silica gel column can lead to poor separation and loss of product.
-
Solution: As a general rule, the amount of crude extract should be about 1-5% of the weight of the silica gel. For complex separations, a lower ratio is recommended.
-
-
Compound Degradation: this compound may be sensitive to acidic conditions. Since silica gel is slightly acidic, prolonged exposure on the column can lead to degradation.
-
Solution: To neutralize the silica gel, you can add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to your mobile phase. Alternatively, consider using a different stationary phase like neutral alumina.
-
Question 2: I am observing poor resolution between this compound and other co-eluting impurities. How can I improve the separation?
Answer:
Achieving good resolution is key to obtaining high-purity this compound. Poor separation can often be addressed by optimizing your chromatographic conditions.
-
Inappropriate Solvent System: The choice of mobile phase is critical for effective separation. An incorrect solvent system may not provide sufficient selectivity between this compound and impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) before running the column. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4. A common and effective solvent system for separating moderately polar compounds like triterpenoids is a gradient of ethyl acetate in hexane.
-
-
Improper Column Packing: An unevenly packed column with channels or cracks will lead to band broadening and poor separation.
-
Solution: Ensure your silica gel is packed as a uniform slurry. Gently tap the column as you pack to dislodge any air bubbles and ensure a homogenous bed. Adding a layer of sand on top of the silica gel can help prevent disturbance when adding the mobile phase.
-
-
Elution Gradient is Too Steep: A rapid increase in solvent polarity can cause compounds to elute too quickly and without adequate separation.
-
Solution: Employ a shallower gradient. A common approach is to start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent over a larger number of column volumes.
-
-
Co-elution with Structurally Similar Compounds: Extracts from Phyllanthus species are complex mixtures containing other triterpenoids, lignans (B1203133) (like phyllanthin (B192089) and hypophyllanthin), and flavonoids, which may have similar polarities to this compound.[1][2][3][4]
-
Solution: If a simple hexane/ethyl acetate system is insufficient, consider trying a different solvent combination, such as dichloromethane/methanol, which can offer different selectivity. For very difficult separations, techniques like High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Question 3: My column is running very slowly or has stopped completely. What could be the cause?
Answer:
A slow or blocked column can be frustrating and detrimental to your purification. The issue is often related to the column packing or the sample itself.
-
Fine Particles Clogging the Column: The crude extract may contain very fine particulate matter that can clog the pores of the silica gel or the column frit.
-
Solution: Always filter your crude extract solution through a small plug of cotton or a syringe filter before loading it onto the column.
-
-
Precipitation of the Sample on the Column: If your sample is not fully soluble in the initial mobile phase, it can precipitate at the top of the column, leading to a blockage.
-
Solution: Ensure your sample is completely dissolved before loading. If solubility is an issue, you may need to use a slightly more polar solvent for initial dissolution, but keep the volume to an absolute minimum. Dry loading can also circumvent this problem.
-
-
Silica Gel Too Fine: Using a silica gel with a very small particle size can lead to high backpressure and slow flow rates, especially with gravity chromatography.
-
Solution: For gravity columns, a mesh size of 60-120 or 70-230 is generally appropriate. Finer mesh sizes are typically used for flash chromatography where pressure is applied.
-
Quantitative Data Summary
The following table provides representative data for the purification of compounds similar to this compound from Phyllanthus species. Note that optimal conditions for this compound may vary and should be determined empirically.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (60-120 mesh) | [1] |
| Column Dimensions | 40 cm length x 3 cm diameter (example) | General Practice |
| Sample Loading | 1-5 g of crude extract per 100 g of silica gel | General Practice |
| Mobile Phase | Gradient elution with n-Hexane and Ethyl Acetate | [1] |
| Elution Gradient | Start with 100% n-Hexane, gradually increase to 10-20% Ethyl Acetate | [1] |
| Flow Rate (Gravity) | 1-2 mL/min | General Practice |
| Fraction Size | 10-20 mL | General Practice |
| Expected Purity | >95% (after further purification steps if needed) | [2] |
Experimental Protocol: Illustrative Purification of this compound
This protocol is a representative example for the purification of this compound from a crude extract of Phyllanthus niruri.
1. Preparation of the Crude Extract:
- Air-dried and powdered aerial parts of Phyllanthus niruri are exhaustively extracted with methanol at room temperature.
- The methanolic extract is concentrated under reduced pressure to yield a crude residue.
2. Column Chromatography Setup:
- A glass chromatography column (e.g., 40 cm x 3 cm) is securely clamped in a vertical position.
- A small plug of cotton or glass wool is placed at the bottom of the column.
- A layer of sand (approx. 1 cm) is added on top of the cotton plug.
- Silica gel (60-120 mesh) is packed as a slurry in n-hexane. The column is gently tapped to ensure even packing and to remove air bubbles.
- The solvent is drained until the level is just above the silica gel bed.
- Another layer of sand (approx. 1 cm) is carefully added on top of the silica gel bed.
3. Sample Loading (Dry Loading Method):
- The crude methanolic extract (e.g., 2 g) is dissolved in a minimal amount of methanol.
- Silica gel (approx. 4 g) is added to the dissolved extract.
- The solvent is evaporated under reduced pressure until a free-flowing powder is obtained.
- This powder is then carefully and evenly loaded onto the top of the prepared column.
4. Elution:
- The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane.
- The polarity is gradually increased by adding ethyl acetate. A suggested gradient is as follows:
- n-Hexane (100%) - 2 column volumes
- n-Hexane:Ethyl Acetate (95:5) - 3 column volumes
- n-Hexane:Ethyl Acetate (90:10) - 5 column volumes
- n-Hexane:Ethyl Acetate (85:15) - 3 column volumes
- n-Hexane:Ethyl Acetate (80:20) - 3 column volumes
- Fractions (e.g., 15 mL) are collected throughout the elution process.
5. Fraction Analysis:
- The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualized using an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).
- Fractions containing the compound of interest with a similar TLC profile are pooled together.
6. Isolation and Characterization:
- The pooled fractions are concentrated under reduced pressure to yield the purified this compound.
- The purity and identity of the isolated compound should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound purification.
Caption: Key factors influencing the outcome of chromatographic purification.
References
- 1. staff.cimap.res.in [staff.cimap.res.in]
- 2. Identification and characterization of phenolics and terpenoids from ethanolic extracts of Phyllanthus species by HPLC-ESI-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical Properties, Antioxidant and Cytotoxic Activities of Crude Extracts and Fractions from Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in 3-Epiglochidiol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Epiglochidiol. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound, and where can byproducts form?
A common and effective strategy for the stereoselective synthesis of this compound involves a multi-step process. This typically begins with the synthesis of a chalcone (B49325) precursor, followed by its reduction to an allylic alcohol, and finally, a Sharpless asymmetric epoxidation to yield the target molecule. Byproducts can unfortunately arise at each of these key stages.
Q2: I am seeing significant amounts of starting material (acetophenone and benzaldehyde (B42025) derivatives) remaining after my chalcone synthesis. How can I improve the conversion?
Low conversion in the Claisen-Schmidt condensation to form the chalcone can be due to several factors. Ensure your base catalyst (e.g., NaOH or KOH) is fresh and used in appropriate molar quantities. The reaction is an equilibrium process; driving it towards the product can be achieved by removing the water formed, for instance, by using a Dean-Stark apparatus if the solvent system allows. Additionally, reaction time and temperature can be optimized. Running the reaction for a longer period or at a slightly elevated temperature may improve yields, though this should be monitored to prevent byproduct formation.[1][2]
Q3: During the reduction of my chalcone to the allylic alcohol, I am observing the formation of a saturated ketone. What causes this and how can I prevent it?
The formation of a saturated ketone indicates over-reduction. This is a common byproduct when using strong reducing agents. To selectively reduce the carbonyl group to a hydroxyl group without reducing the carbon-carbon double bond, a chemoselective reducing agent is crucial. Sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, minimizing the formation of the saturated ketone byproduct.
Q4: My Sharpless asymmetric epoxidation step is resulting in low enantioselectivity. What are the critical parameters to control?
The Sharpless asymmetric epoxidation is renowned for its high enantioselectivity, but this is highly dependent on the precise control of reaction conditions.[3][4][5] Key factors include:
-
Catalyst Integrity: The titanium(IV) isopropoxide and diethyl tartrate (DET) must be of high purity and handled under anhydrous conditions to ensure the formation of the active chiral catalyst.
-
Stoichiometry: The stoichiometry of the catalyst components is critical. Typically, a catalytic amount (5-10 mol%) of the titanium(IV) isopropoxide and a slightly higher amount of the chiral tartrate are used.
-
Temperature: The reaction should be carried out at low temperatures, typically -20 °C, to maximize enantioselectivity.
-
Molecular Sieves: The presence of activated 3Å or 4Å molecular sieves is essential to scavenge any water present, which can deactivate the catalyst and lead to the formation of achiral byproducts.[3]
Q5: I have isolated my crude this compound, but it is contaminated with a diol. What is the source of this impurity?
The presence of a diol impurity suggests that the epoxide ring of your this compound has undergone hydrolysis. This can occur during the reaction workup or purification if acidic or aqueous conditions are not carefully controlled. To minimize this, use a non-aqueous workup if possible, and avoid prolonged exposure to protic solvents or silica (B1680970) gel during chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of chalcone | Incomplete reaction; unfavorable equilibrium. | Increase reaction time and/or temperature. Ensure catalyst is active. Consider using a Wittig reaction as an alternative for higher yields.[6] |
| Formation of Michael adducts during chalcone synthesis | Reaction of the enolate with another molecule of chalcone. | Use a less reactive base or lower the reaction temperature. |
| Over-reduction of chalcone to saturated alcohol | Use of a non-selective, strong reducing agent. | Employ a chemoselective reducing agent like NaBH₄/CeCl₃ (Luche reduction). |
| Low enantiomeric excess (ee) in Sharpless epoxidation | Presence of water; incorrect catalyst stoichiometry or temperature. | Use anhydrous solvents and reagents. Add activated molecular sieves. Maintain a low reaction temperature (e.g., -20 °C). Optimize the ratio of Ti(O-iPr)₄ to DET.[3] |
| Formation of a racemic epoxide | Inactive or absent chiral catalyst. | Ensure the integrity and correct stoichiometry of the Sharpless catalyst components (titanium(IV) isopropoxide and DET). |
| Epoxide ring-opening to form a diol | Hydrolysis during workup or purification. | Use a non-aqueous workup. Buffer the silica gel for chromatography with a small amount of triethylamine. |
| Formation of regioisomeric 1,3-diols during epoxide opening (if performing subsequent reactions) | Nucleophilic attack at the less hindered carbon of the epoxide. | The regioselectivity of epoxide ring-opening is highly dependent on the nucleophile and reaction conditions. Consider using organocuprates for attack at the less substituted position.[7][8] |
Experimental Protocols
Key Experiment: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Allylic alcohol precursor to this compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated 4Å molecular sieves
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET) or (-)-Diethyl D-tartrate ((-)-DET) for the desired enantiomer
-
tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., decane)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous DCM and activated 4Å molecular sieves.
-
Cool the flask to -20 °C in a cryocooler or a suitable cooling bath.
-
Add titanium(IV) isopropoxide (1.0 eq) to the stirred suspension.
-
Add the chiral diethyl tartrate (1.2 eq) dropwise to the mixture.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add the allylic alcohol (1.0 eq) dissolved in a minimal amount of anhydrous DCM to the reaction mixture.
-
Add tert-butyl hydroperoxide (1.5 - 2.0 eq) dropwise, maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) at low temperature.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts.
-
Wash the Celite® pad with DCM.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Proposed synthetic workflow for this compound highlighting potential byproduct formation stages.
Caption: Logical relationships in Sharpless epoxidation leading to desired product or byproducts.
References
- 1. mdpi.com [mdpi.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of 3-Epiglochidiol for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3-Epiglochidiol for in vivo experiments. Given the limited specific data on this compound, this guidance is substantially based on information available for its isomer, Glochidiol, and general principles for lupane (B1675458) triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a lupane-type triterpenoid, a class of natural products known for a variety of biological activities.[1][2] While specific studies on this compound are limited, its isomer, Glochidiol, is known to exert anti-cancer effects by targeting the colchicine (B1669291) binding site of tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. It is plausible that this compound shares a similar mechanism of action.
Q2: What are the main challenges in preparing this compound for in vivo studies?
A2: Like many triterpenoids, this compound is expected to have poor water solubility and low bioavailability.[1] This makes it challenging to prepare formulations suitable for systemic administration in animal models, potentially leading to issues with achieving therapeutic concentrations and observing consistent results.
Q3: What are some recommended formulation strategies for this compound?
A3: To overcome poor solubility, several formulation strategies can be employed. These include the use of co-solvents, surfactants, and complexing agents. More advanced formulations such as liposomes, solid dispersions, and nanoparticles have also been successfully used for other hydrophobic drugs and could be applicable to this compound.[3] The choice of formulation will depend on the route of administration and the specific experimental requirements.
Q4: Is there any available data on the in vivo efficacy of Glochidiol?
A4: Yes, in vivo studies on its isomer, Glochidiol, have shown that it can effectively inhibit the growth of lung cancer HCC-44 xenograft tumors in nude mice. This provides a rationale for investigating the in vivo anti-cancer potential of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of stock solution. | Poor aqueous solubility of the compound. | - Increase the concentration of the co-solvent (e.g., DMSO, ethanol) in the final formulation, ensuring it is within tolerable limits for the animal model.- Prepare a more advanced formulation such as a lipid-based formulation or a nanoparticle suspension to improve solubility and stability. |
| Inconsistent or no observable in vivo effect despite positive in vitro data. | - Low bioavailability due to poor absorption or rapid metabolism.- Inadequate dose or dosing frequency. | - Optimize the formulation to enhance bioavailability.- Consider alternative routes of administration (e.g., intraperitoneal instead of oral).- Perform a dose-response study to determine the optimal dose.- Conduct pilot pharmacokinetic studies to understand the exposure profile of the compound. |
| Toxicity or adverse effects observed in animal models. | - The compound may have off-target effects at the administered dose.- The formulation vehicle may be causing toxicity. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the toxicity of the formulation excipients.- Monitor animals closely for clinical signs of toxicity and perform histopathological analysis of major organs. |
| High variability in experimental results between animals. | - Inconsistent dosing due to precipitation or non-homogeneity of the formulation.- Biological variability in drug metabolism and response. | - Ensure the formulation is homogenous and stable throughout the dosing period.- Increase the number of animals per group to improve statistical power.- Stratify animals based on initial tumor volume or other relevant parameters. |
Quantitative Data Summary
The following tables summarize the available quantitative data for Glochidiol, which may serve as a reference for this compound.
Table 1: In Vitro Antiproliferative Activity of Glochidiol against Lung Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| NCI-H2087 | 4.12 |
| HOP-62 | 2.01 |
| NCI-H520 | 7.53 |
| HCC-44 | 1.62 |
| HARA | 4.79 |
| EPLC-272H | 7.69 |
| NCI-H3122 | 2.36 |
| COR-L105 | 6.07 |
| Calu-6 | 2.10 |
| Source: |
Table 2: In Vitro Tubulin Polymerization Inhibition by Glochidiol
| Assay | IC₅₀ (µM) |
| Tubulin Polymerization | 2.76 |
| Source: |
Experimental Protocols
Protocol: Evaluation of this compound in a Xenograft Mouse Model
This protocol is adapted from a study on Glochidiol and can be used as a starting point for evaluating the in vivo anti-tumor efficacy of this compound.
1. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free environment with controlled temperature, humidity, and light/dark cycle. Provide sterile food and water ad libitum.
2. Cell Culture and Tumor Implantation:
-
Cell Line: A suitable cancer cell line (e.g., HCC-44 for lung cancer) cultured in appropriate media.
-
Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of serum-free medium) into the right flank of each mouse.
3. Formulation and Administration of this compound:
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution with a vehicle (e.g., saline containing 0.5% Tween 80) to the desired final concentration. Ensure the final concentration of the solvent is well-tolerated by the animals.
-
Dosing: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a pre-determined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle only.
4. Efficacy Assessment:
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of general health and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
5. Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect of this compound compared to the control group.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting decision tree for inconsistent in vivo results.
References
Addressing batch-to-batch variability in 3-Epiglochidiol synthesis
Welcome to the technical support center for the isolation and synthesis of 3-Epiglochidiol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the significant challenge of batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a naturally occurring triterpenoid (B12794562) found in plants of the Glochidion genus. It is investigated for various potential pharmacological activities. Batch-to-batch variability refers to the differences in yield, purity, and impurity profiles between different production runs. This inconsistency is a critical issue in drug development as it can affect the compound's efficacy, safety, and reproducibility of research findings, posing a significant hurdle for regulatory approval.[1][2]
Q2: What are the primary sources of batch-to-batch variability in this compound production?
A2: Variability primarily stems from two areas: the botanical raw material and the processing methods.
-
Botanical Raw Materials: The chemical composition of Glochidion plants can be influenced by factors like geographical location, climate, harvest time, and storage conditions.[1][2]
-
Extraction & Purification Processes: Inconsistencies in extraction solvents, temperature, duration, and chromatographic purification can lead to significant differences in the final product.[3] Manual processing steps are often a key source of variation.[4]
Q3: How can I minimize variability originating from the raw plant material?
A3: To minimize raw material variability, it is crucial to establish strict quality control standards. This includes detailed sourcing protocols (specifying species, geographical origin, and harvest time), macroscopic and microscopic identification, and chemical fingerprinting of the raw material using techniques like High-Performance Liquid Chromatography (HPLC) or Fourier-Transform Infrared Spectroscopy (FTIR) before beginning the extraction process.[3][5]
Q4: What analytical techniques are essential for assessing batch consistency?
A4: A suite of analytical methods is necessary for comprehensive quality control.
-
Chromatographic Methods (HPLC, UPLC, GC): These are vital for determining the purity of this compound and quantifying impurities.
-
Mass Spectrometry (MS): Used for structural confirmation and identification of unknown impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help quantify the compound against a known standard.
-
Spectroscopic Methods (FTIR, UV-Vis): Useful for creating a chemical fingerprint and quickly comparing batches.[5]
Troubleshooting Guide
Problem: My this compound yield is significantly lower in the current batch compared to previous ones.
-
Possible Cause 1: Raw Material Quality
-
Troubleshooting: Was the botanical material from a new supplier or a different harvest season? Perform a comparative chemical fingerprint analysis (e.g., HPLC) on extracts from the old and new raw materials to check for differences in the initial concentration of the target compound.
-
-
Possible Cause 2: Extraction Inefficiency
-
Troubleshooting: Verify all extraction parameters: solvent composition and volume, temperature, and extraction time. Ensure equipment, such as ultrasonicators or reflux condensers, is functioning correctly. Small deviations can significantly impact extraction efficiency.[3]
-
-
Possible Cause 3: Degradation During Processing
-
Troubleshooting: this compound may be sensitive to heat or pH. Analyze crude extracts and intermediate fractions to pinpoint the step where the loss is occurring. Consider implementing milder processing conditions if degradation is suspected.
-
Problem: The purity of my final product is inconsistent between batches, with different impurity peaks appearing on the chromatogram.
-
Possible Cause 1: Incomplete Chromatographic Separation
-
Troubleshooting: The performance of chromatography columns (e.g., silica, C18) can degrade over time. Re-evaluate and optimize your purification method. This may involve adjusting the solvent gradient, flow rate, or trying a different stationary phase. Ensure the column is not overloaded, which can compromise resolution.
-
-
Possible Cause 2: Variability in Solvent Quality
-
Troubleshooting: Use only high-purity, HPLC-grade solvents for all steps. Impurities in lower-grade solvents can introduce contaminants or cause side reactions. Verify the water content of solvents, as this can affect reaction and separation efficiency.[8]
-
-
Possible Cause 3: Side Reactions During Synthesis/Isolation
-
Troubleshooting: If employing synthetic steps, review reaction conditions (temperature, catalysts, reaction time). Uncontrolled conditions can lead to the formation of different byproducts. For extractions, ensure consistent drying and storage of intermediates to prevent degradation or side reactions.
-
Experimental Workflows and Protocols
Visualizing the Production and Troubleshooting Workflow
The following diagrams illustrate a generalized workflow for producing this compound from a natural source and a logical approach to troubleshooting variability.
Caption: Generalized workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting batch-to-batch variability issues.
Protocol: General Extraction from Glochidion Leaves
-
Preparation: Air-dry fresh leaves of Glochidion sp. in the shade for 7-10 days. Grind the dried leaves into a coarse powder.
-
Extraction: Macerate the powdered leaves in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional stirring. Alternatively, perform ultrasonic-assisted extraction for a shorter duration (e.g., 3x 30-minute cycles).[9]
-
Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
Storage: Store the crude extract at -20°C in a desiccated environment until further processing.
Protocol: HPLC Analysis for Purity Assessment
-
System: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Sample Preparation: Prepare a stock solution of the final product in methanol (B129727) at 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: Calculate purity based on the relative peak area of this compound. Compare chromatograms between batches, noting retention times and peak areas of any impurities.
Data Management for Batch Comparison
Consistent data logging is essential for identifying sources of variability. Use the tables below as a template for your laboratory notebook.
Table 1: Raw Material and Extraction Log
| Batch ID | Collection Date | Geographical Source | Storage Conditions | Extraction Method | Solvent/Volume | Dry Extract Yield (g) |
| EPIG-25-01 | 2025-10-05 | Location A | -20°C, 2 weeks | Maceration | Ethanol / 5 L | 15.2 |
| EPIG-25-02 | 2025-11-12 | Location B | -20°C, 1 week | Ultrasonic | Ethanol / 5 L | 12.8 |
| EPIG-25-03 | 2025-11-20 | Location A | 4°C, 3 weeks | Maceration | Ethanol / 5 L | 13.5 |
Table 2: Purification and Final Product QC Log
| Batch ID | Crude Extract Input (g) | Column Chromatography Yield (g) | Prep. HPLC Yield (mg) | Final Purity (HPLC % Area) | Key Impurities (>0.1%) |
| EPIG-25-01 | 15.0 | 2.1 | 155 | 98.5% | Peak at RT 15.2 min (0.3%) |
| EPIG-25-02 | 12.5 | 1.5 | 102 | 96.2% | Peak at RT 15.2 min (0.8%), Peak at RT 18.1 min (0.5%) |
| EPIG-25-03 | 13.0 | 1.8 | 131 | 97.9% | Peak at RT 15.2 min (0.6%) |
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical fingerprinting and antioxidant properties of Glochidion philippicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A detailed examination of the cytotoxic, antimicrobial, and anti-inflammatory properties of two prominent triterpenoids, glochidiol (B20532) and glochidone (B111570), reveals distinct profiles with significant potential for therapeutic applications. Both compounds, frequently isolated from plants of the Glochidion genus, have demonstrated considerable bioactivity, with emerging research beginning to elucidate their mechanisms of action at the molecular level.
This guide provides a comparative overview of the biological activities of glochidiol and glochidone, presenting key experimental data to inform researchers, scientists, and drug development professionals.
Cytotoxic Activity: A Tale of Two Triterpenoids
Both glochidiol and glochidone have exhibited potent cytotoxic effects against various cancer cell lines. Quantitative data, presented in Table 1, highlights their comparative efficacy.
Table 1: Comparative Cytotoxicity of Glochidiol and Glochidone (IC₅₀ values in µM)
| Compound | HCT-116 (Colon) | HOP-62 (Lung) | NCI-H2087 (Lung) | NCI-H520 (Lung) | HCC-44 (Lung) | HARA (Lung) | EPLC-272H (Lung) | NCI-H3122 (Lung) | COR-L105 (Lung) | Calu-6 (Lung) |
| Glochidiol | < 50 (active)[1] | 2.01[2] | 4.12[2] | 7.53[2] | 1.62[2] | 4.79[2] | 7.69[2] | 2.36[2] | 6.07[2] | 2.10[2] |
| Glochidone | < 50 (inactive)[1] | 5.52[3] | - | - | - | - | 7.84[3] | - | - | - |
Note: A study on HCT-116 cells reported compounds with IC₅₀ > 50 μM as inactive; glochidone fell into this category while glochidiol was among the active compounds with IC₅₀ values ranging from 0.80–2.99 μM[1]. Specific IC₅₀ for glochidiol in this study was not provided. Further details on the specific IC50 value for glochidiol against HCT-116 cells were not available in the provided search results.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The cytotoxic activity of glochidiol and glochidone is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The general procedure is as follows:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HOP-62) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of glochidiol or glochidone for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Below is a conceptual workflow of the MTT assay.
Antimicrobial Activity: A Comparative Look
Glochidiol has demonstrated notable antibacterial activity against various bacterial strains. In contrast, comprehensive data on the antimicrobial properties of glochidone is less available.
Table 2: Comparative Antimicrobial Activity of Glochidiol (MIC values)
| Compound | Bacillus subtilis | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Glochidiol | 128 µM | 128 µM |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound and is often determined by the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (glochidiol or glochidone) is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
The following diagram illustrates the general workflow for determining the MIC.
Anti-inflammatory Activity and Signaling Pathways
While extracts from Glochidion species are known to possess anti-inflammatory properties, specific quantitative data for isolated glochidiol and glochidone is still emerging. The anti-inflammatory effects of many natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
For instance, the inhibition of nitric oxide (NO) production, a key inflammatory mediator, is a common indicator of anti-inflammatory activity. While specific data for glochidiol and glochidone on NO inhibition is not yet widely available, the general experimental approach is outlined below.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (glochidiol or glochidone) for a short period.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, stimulated wells.
The potential involvement of glochidiol and glochidone in modulating inflammatory signaling pathways is an active area of research. A simplified representation of a common inflammatory signaling pathway is provided below.
Conclusion
Glochidiol and glochidone, two structurally related triterpenoids, exhibit distinct yet promising biological activities. Glochidiol demonstrates broad-spectrum and potent cytotoxic activity against a range of cancer cell lines and also possesses antibacterial properties. While glochidone has shown cytotoxicity against certain cancer cells, its activity profile appears to be more selective. The anti-inflammatory potential of both compounds is an area that warrants further detailed investigation, particularly concerning their effects on key inflammatory mediators and their modulation of signaling pathways such as NF-κB and MAPK. The data presented in this guide underscores the therapeutic potential of these natural products and highlights the need for continued research to fully elucidate their mechanisms of action and explore their clinical applications.
References
- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Epigallocatechin-3-gallate (EGCG) and Its Structural Analogs in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
(-)-Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea, has garnered significant attention for its potential therapeutic applications, particularly in cancer and inflammatory diseases. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation. However, the clinical utility of EGCG is often hampered by its suboptimal bioavailability and stability. This has spurred the development of numerous structural analogs designed to enhance its pharmacological properties. This guide provides a comparative analysis of the biological activities of EGCG and its key structural analogs, supported by experimental data and detailed methodologies.
Anticancer Activity: A Quantitative Comparison
The anticancer effects of EGCG and its analogs are often evaluated by their ability to inhibit the proliferation of cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). While a comprehensive direct comparison of a wide range of analogs in a single study is limited, the available data indicates that structural modifications can significantly impact cytotoxic activity.
| Compound/Analog | Cell Line | Assay | IC50 Value | Reference |
| (-)-EGCG | WI38VA (SV40-transformed human fibroblasts) | Growth Inhibition | 10 µM | [1] |
| Caco-2 (Human colorectal cancer) | Growth Inhibition | Not specified | [1] | |
| Hs578T (Human breast cancer) | Growth Inhibition | Not specified | [1] | |
| Normal WI38 human fibroblasts | Growth Inhibition | 120 µM | [1] | |
| Synthetic EGCG Analog (Compound 5) | Purified 20S proteasome | Proteasome Chymotrypsin-like Activity Inhibition | 19 µM | |
| Synthetic EGCG Analog (Compound 7) | Purified 20S proteasome | Proteasome Chymotrypsin-like Activity Inhibition | 29 µM | |
| (-)-EGCG | Purified 20S proteasome | Proteasome Chymotrypsin-like Activity Inhibition | 86-194 nM | [2] |
Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Anti-inflammatory Activity: A Comparative Overview
EGCG and its derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Comparative studies have highlighted the importance of specific structural features for this activity.
| Compound/Analog | Cell Model | Effect | Quantitative Data | Reference |
| EGCG | Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Inhibition of IL-1β-induced IL-6 and IL-8 production | 59% and 57% inhibition, respectively | [3] |
| Inhibition of IL-1β-induced Cox-2 expression | 86% inhibition | [3] | ||
| Epigallocatechin (EGC) | Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Inhibition of IL-1β-induced IL-6 and IL-8 production | 48% and 35% inhibition, respectively | [3] |
| Inhibition of IL-1β-induced Cox-2 expression | 82% inhibition | [3] | ||
| Epicatechin (EC) | Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | No significant inhibition of IL-6, IL-8, or Cox-2 | - | [3] |
| EGCG-DPA esters | LPS-stimulated murine RAW 264.7 macrophages | Significant inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production | Data not specified | [4] |
| Phosphatidylcholine-encapsulated EGCG | LPS-induced macrophages | Inhibition of TNF-α secretion at 4 µg/mL | 78.84% reduction (compared to 62.48% for EGCG alone) | [5] |
Key Signaling Pathways Modulated by EGCG and Its Analogs
The biological activities of EGCG and its analogs are mediated through their interaction with multiple signaling pathways. Understanding these pathways is crucial for targeted drug design and development.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by EGCG and its synthetic analogs can lead to the inhibition of cancer cell proliferation and the suppression of cancer stem cell populations. The activation of AMPK triggers a cascade of downstream effects, including the downregulation of the mTOR pathway, which is crucial for cell growth and proliferation.
Figure 1: Simplified signaling pathway of EGCG-mediated AMPK activation and its downstream effects on cancer cells.
Proteasome Inhibition Pathway
The proteasome is a cellular machinery responsible for degrading proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells. EGCG and its analogs have been shown to inhibit the chymotrypsin-like activity of the proteasome, contributing to their anticancer effects. Structure-activity relationship studies have indicated that the gallate ester/amide bond is essential for this inhibitory function.
Figure 2: Mechanism of EGCG and its analogs in inhibiting the proteasome, leading to cancer cell apoptosis.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a critical role in the inflammatory response by regulating the expression of pro-inflammatory genes. EGCG has been shown to suppress the activation of NF-κB, thereby exerting its anti-inflammatory effects. This is achieved by inhibiting the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm.
Figure 3: EGCG inhibits the NF-κB signaling pathway by preventing IκBα degradation, thereby reducing pro-inflammatory gene expression.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of EGCG and its analogs.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of EGCG or its analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 4: Workflow of the MTT assay for determining cell viability.
Western Blot Analysis for AMPK Pathway Activation
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins.
General Protocol:
-
Cell Lysis: Treat cells with EGCG or its analogs, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Figure 5: General workflow for Western blot analysis.
Measurement of Pro-inflammatory Mediators
The anti-inflammatory effects of EGCG and its analogs can be quantified by measuring the levels of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and cytokines (e.g., IL-6, TNF-α), in cell culture supernatants.
Nitric Oxide (NO) Assay (Griess Assay):
-
Cell Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with EGCG or analogs, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: Collect the cell culture supernatant after a defined incubation period.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) concentration, which is a stable product of NO.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6).
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Streptavidin-HRP: Add streptavidin-HRP, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The absorbance is proportional to the concentration of the cytokine.
Conclusion
The structural modification of EGCG presents a promising strategy to overcome its limitations and enhance its therapeutic potential. The comparative data presented in this guide highlight the differential activities of various EGCG analogs in cancer and inflammation. Further research focusing on systematic structure-activity relationship studies and in vivo efficacy will be crucial for the development of novel EGCG-based therapeutics. The provided experimental protocols serve as a foundation for researchers to further investigate the mechanisms of action and comparative effectiveness of these promising compounds.
References
- 1. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGCG, GREEN TEA POLYPHENOLS AND THEIR SYNTHETIC ANALOGS AND PRODRUGS FOR HUMAN CANCER PREVENTION AND TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insights into the differences in anti-inflammatory activities of green tea catechins on IL-1β signaling in rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of lipophilic epigallocatechin gallate (EGCG) derivatives in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison and Assessment of Anti‐Inflammatory and Antioxidant Capacity Between EGCG and Phosphatidylcholine‐Encapsulated EGCG - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Potential of 3-Epiglochidiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory activity of 3-Epiglochidiol and related compounds. While direct in vivo studies on this compound are limited, this document synthesizes available data on structurally similar lupane (B1675458) triterpenoids and extracts from the Glochidion genus, which are known to contain these compounds. This information serves as a valuable resource for researchers investigating the therapeutic potential of this compound and designing future in vivo validation studies.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of compounds related to this compound has been evaluated in various preclinical models. These studies often utilize standard non-steroidal anti-inflammatory drugs (NSAIDs) as positive controls, providing a benchmark for comparison.
| Compound/Extract | Animal Model | Assay | Dosage | % Inhibition of Inflammation | Positive Control |
| Methanol Extract of Glochidion multiloculare | Mice | Carrageenan-induced paw edema | 100 mg/kg | Significant reduction in paw edema | Indomethacin |
| Lupeol | Mice | TPA-induced ear edema | 0.5 - 1 mg/ear | Up to 57.14% | Indomethacin |
| Chloroform Extract of Thymus satureioides | Mice | Croton oil-induced ear edema | - | ID50 = 282 µg/cm² | Indomethacin (ID50 = 93 µg/cm²)[1] |
Note: Data for Glochidion multiloculare is qualitative in the provided source. Further research is needed to obtain precise quantitative comparisons.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard in vivo protocols used to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for evaluating acute inflammation.
-
Animals: Typically, Wistar rats or Swiss albino mice are used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar tissue of the right hind paw.
-
The test compound (e.g., extract of Glochidion multiloculare) or the positive control (e.g., indomethacin) is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.
12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice
This model is used to assess the topical anti-inflammatory effects of compounds.
-
Animals: Swiss albino or BALB/c mice are commonly used.
-
Procedure:
-
TPA, dissolved in a suitable vehicle like acetone, is applied to the inner and outer surfaces of one ear to induce inflammation.
-
The test compound (e.g., Lupeol) is typically applied topically to the ear shortly before or after the TPA application.
-
After a specific duration (e.g., 4-6 hours), the mice are euthanized.
-
A circular section of a standard diameter is punched out from both the treated and untreated ears.
-
-
Data Analysis: The difference in weight between the ear punches from the TPA-treated and untreated ears is a measure of the inflammatory edema. The percentage inhibition of edema by the test compound is calculated by comparing it to the vehicle-treated control group.
Visualizing the Mechanism and Workflow
Understanding the molecular pathways and experimental processes is key to drug development.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: General workflow for in vivo anti-inflammatory studies.
References
Cross-validation of different 3-Epiglochidiol cytotoxicity assays
A Comparative Guide to Cytotoxicity Assays for the Evaluation of 3-Epiglochidiol and Related Triterpenoids
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical research. This guide provides a comparative overview of common cytotoxicity assays applicable to the study of this compound and its structural analogs, such as glochidiol (B20532). While specific experimental data on this compound is limited in publicly available literature, this guide draws upon data from closely related triterpenoids isolated from the Glochidion genus to illustrate the application and comparison of these assays.
Data Presentation: Cytotoxicity of Glochidiol and Analogs
The following table summarizes the cytotoxic activity of glochidiol and other triterpenoids from Glochidion species against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Glochidiol | HCC-44 (Lung) | MTT | 1.62 | [1] |
| Glochidiol | HOP-62 (Lung) | MTT | 2.01 | [1] |
| Glochidiol | Calu-6 (Lung) | MTT | 2.10 | [1] |
| Glochidiol | NCI-H3122 (Lung) | MTT | 2.36 | [1] |
| Glochidiol | NCI-H2087 (Lung) | MTT | 4.12 | [1] |
| Glochidiol | HARA (Lung) | MTT | 4.79 | [1] |
| Glochidiol | COR-L105 (Lung) | MTT | 6.07 | [1] |
| Glochidiol | NCI-H520 (Lung) | MTT | 7.53 | [1] |
| Glochidiol | EPLC-272H (Lung) | MTT | 7.69 | [1] |
| Glochidpurnoid B | HCT-116 (Colon) | MTT | Not explicitly stated, but showed potent activity | [2] |
| Oleane-type saponin (B1150181) 1 | HCT-116 (Colon) | Not Specified | 0.41 | [3] |
| Oleane-type saponin 2 | HCT-116 (Colon) | Not Specified | 1.16 | [3] |
| Oleane-type saponin 1 | HL-60 (Leukemia) | Not Specified | 4.51 | [3] |
| Oleane-type saponin 2 | HL-60 (Leukemia) | Not Specified | 6.33 | [3] |
Experimental Protocols
Detailed methodologies for three key cytotoxicity assays are provided below. These protocols are generalized and may require optimization for specific cell lines and compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. This serves as an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Caspase-3 Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at an excitation/emission of 400/505 nm (for fluorometric).
-
Data Analysis: Quantify the caspase-3 activity and compare it to the untreated control to determine the fold-increase in apoptosis.
Mandatory Visualization
Below are diagrams illustrating a general experimental workflow for cytotoxicity testing and a potential signaling pathway for triterpenoid-induced apoptosis.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Caption: A simplified signaling pathway for triterpenoid-induced apoptosis.
References
A Comparative Guide to the Efficacy of Synthetic vs. Natural Epigallocatechin-3-gallate (EGCG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of synthetic and natural epigallocatechin-3-gallate (EGCG), a major polyphenol found in green tea renowned for its therapeutic potential. While research on natural EGCG is extensive, data on its synthetic counterpart is emerging. This document aims to consolidate the available quantitative data, detail experimental protocols for efficacy assessment, and visualize key processes to aid in research and development.
Data Presentation: Quantitative Comparison of Efficacy
Direct comparative studies on the efficacy of synthetic versus natural EGCG are limited. However, available data from separate studies on their anti-inflammatory and anticancer activities are summarized below. It is important to note that variations in experimental conditions can influence outcomes.
| Biological Activity | Parameter | Natural EGCG | Synthetic EGCG | Citation |
| Anti-inflammatory | Inhibition of IL-6 production in Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | 59% inhibition at 20 µM | Data not available | [1] |
| Inhibition of IL-8 production in RASFs | 57% inhibition at 20 µM | Data not available | [1] | |
| Inhibition of COX-2 expression in RASFs | 86% inhibition at 20 µM | Data not available | [1] | |
| Reduction of MPO activity in spinal cord injury (rat model) | Significant decrease compared to trauma group | Data not available | [2] | |
| Reduction of TNF-α secretion in LPS-induced macrophages | 62.48% reduction at 4 µg/mL | Data not available | [3] | |
| Anticancer | Inhibition of proteasomal chymotrypsin-like activity | IC50 = 86–194 nM | Indistinguishable from natural EGCG | [4][5] |
| Antiproliferative effect on HCT-116 colorectal cancer cells | 98.4% ± 0.7% inhibition at 100 µM | Data not available | [6] | |
| Induction of G1 phase cell cycle arrest in HCT-116 cells | Increase to 66.8% of cells in G1 at 50 µM | Data not available | [6] | |
| Inhibition of HuCC-T1 cholangiocarcinoma cell growth | Effective inhibition at 5 µg/mL | Data not available | [7] | |
| Inhibition of MDA-MB-231 breast cancer cell proliferation | IC50 of 50 mg/ml at 48 hours | Data not available | [8] |
Experimental Protocols
Extraction and Purification of Natural EGCG from Green Tea
This protocol outlines a common method for isolating EGCG from Camellia sinensis leaves.
-
Extraction:
-
300 g of dried green tea leaves are extracted with 4500 mL of deionized water at 90°C for 40 minutes.
-
The resulting tea solution is filtered through gauze and centrifuged at 5478 x g for 20 minutes to remove solid debris.
-
The supernatant is collected and freeze-dried to obtain a crude tea extract.[9]
-
-
Solvent Partitioning:
-
The crude extract is dissolved in ethyl acetate (B1210297).
-
The ethyl acetate solution is then washed twice with a 10 g/L citric acid solution to remove caffeine (B1668208) and other impurities.[9]
-
-
Chromatographic Purification:
-
The washed ethyl acetate phase is passed through a silica (B1680970) gel column.
-
The column is eluted with a mixed solution of n-hexane and ethyl acetate (2:5, v/v) three times.[9]
-
The EGCG-rich fraction is collected, concentrated under vacuum, and freeze-dried to yield purified EGCG.[9]
-
-
Purity Analysis:
-
The purity of the final product is determined by High-Performance Liquid Chromatography (HPLC).[9]
-
Total Synthesis of (-)-Epigallocatechin-3-gallate (EGCG)
The enantioselective total synthesis of EGCG can be achieved through a multi-step process. A key step involves the stereospecific cyclization of a dihydroxylation product.
-
Synthesis of the Chalcone (B49325) Precursor:
-
A suitable chalcone is synthesized as a starting material.
-
-
Asymmetric Dihydroxylation:
-
The chalcone undergoes Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry at the C2 and C3 positions of the future C-ring.
-
-
Cyclization:
-
The resulting diol is then cyclized to form the dihydropyran ring of the catechin (B1668976) structure.
-
-
Galloylation:
-
The hydroxyl group at the C3 position is esterified with a protected gallic acid derivative.
-
-
Deprotection:
-
Finally, all protecting groups are removed to yield (-)-EGCG.
-
For a detailed synthetic scheme and reaction conditions, refer to the publication by Li and Chan (2001) in Organic Letters.
In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production
This protocol assesses the ability of EGCG to inhibit the production of pro-inflammatory cytokines in cell culture.
-
Cell Culture:
-
Human rheumatoid arthritis synovial fibroblasts (RASFs) are cultured in appropriate media.
-
-
Treatment:
-
Cells are pre-treated with varying concentrations of natural or synthetic EGCG for a specified time.
-
-
Stimulation:
-
Inflammation is induced by adding Interleukin-1β (IL-1β) to the cell culture medium.
-
-
Quantification of Cytokines:
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as IL-6 and IL-8 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
-
Data Analysis:
-
The percentage inhibition of cytokine production by EGCG is calculated relative to the IL-1β stimulated control.
-
In Vitro Anticancer Assay: Cell Proliferation (MTS Assay)
This protocol measures the effect of EGCG on the proliferation of cancer cells.
-
Cell Seeding:
-
Human colorectal cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a predetermined density.
-
-
Treatment:
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of natural or synthetic EGCG.
-
-
Incubation:
-
The cells are incubated for a specific period (e.g., 48 hours).
-
-
MTS Reagent Addition:
-
An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
-
Incubation and Absorbance Measurement:
-
The plate is incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[6]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells. The antiproliferative effect is expressed as the percentage of growth inhibition.[6]
-
Mandatory Visualization
Caption: Experimental workflow for comparing the efficacy of natural and synthetic EGCG.
Caption: EGCG's inhibitory effect on a key inflammatory signaling pathway.
References
- 1. Molecular insights into the differences in anti-inflammatory activities of green tea catechins on IL-1β signaling in rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of the Epigallocatechin Gallate Following Spinal Cord Trauma in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison and Assessment of Anti‐Inflammatory and Antioxidant Capacity Between EGCG and Phosphatidylcholine‐Encapsulated EGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGCG, GREEN TEA POLYPHENOLS AND THEIR SYNTHETIC ANALOGS AND PRODRUGS FOR HUMAN CANCER PREVENTION AND TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Epigallocatechin Gallate (EGCG) Is the Most Effective Cancer Chemopreventive Polyphenol in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the effect of epigallocatechin gallate on non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
The Double-Edged Sword: Exploring the Structure-Activity Relationship of 3-Epiglochidiol Derivatives for Anticancer and Anti-inflammatory Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents from natural sources is a continuous journey. Lupane-type triterpenes, a class of complex organic molecules found in various plants, have emerged as promising candidates. Within this family, 3-epiglochidiol (B109229) and its analogs, isolated from plants of the Glochidion genus, are gaining attention for their potent cytotoxic and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and related lupane (B1675458) triterpenes, supported by experimental data, to inform future drug design and development.
While direct and extensive SAR studies on this compound derivatives are limited in publicly available research, a wealth of information on closely related lupane-type triterpenes allows for the extrapolation of key structural features influencing their biological activity. This guide synthesizes these findings to provide a predictive framework for the SAR of this compound analogs.
Unveiling the Cytotoxic Potential: A Tale of Two Ends
The cytotoxicity of lupane-type triterpenes, including analogs of this compound, is significantly influenced by modifications at the C-3 and C-28 positions of the pentacyclic core. The general consensus from numerous studies is that a free carboxylic acid group at the C-28 position is crucial for potent anticancer activity. Esterification or amidation at this position often leads to a decrease in cytotoxicity.
Conversely, modifications at the C-3 position offer a broader scope for enhancing activity and selectivity. The presence of a hydroxyl group, as seen in this compound, is a common feature. However, oxidation to a ketone at this position can modulate activity, sometimes leading to increased potency. Furthermore, the introduction of various heterocyclic moieties or other functional groups at C-3 has been a successful strategy for developing highly potent and selective anticancer agents.
One of the key mechanisms underlying the cytotoxicity of glochidiol, a stereoisomer of this compound, is the inhibition of tubulin polymerization. Glochidiol has been shown to bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This specific mechanism provides a clear target for the rational design of novel this compound-based anticancer drugs.
Comparative Cytotoxicity of Lupane-Type Triterpenes
| Compound | R1 (C-3 position) | R2 (C-28 position) | Cell Line | IC50 (µM) | Key SAR Insight |
| Betulinic Acid | -OH | -COOH | Various | Varies | Free carboxylic acid at C-28 is critical for activity. |
| Betulin | -OH | -CH2OH | Various | Generally less active than Betulinic Acid | Esterification at C-28 reduces activity. |
| Lupeol | -OH | -CH3 | Various | Generally less active than Betulinic Acid | Lack of a polar group at C-28 diminishes activity. |
| Glochidiol | -OH | -CH3 | Lung Cancer Lines (e.g., HCC-44) | 1.62 | Potent activity despite lacking a C-28 carboxyl group, suggesting a different SAR focus, likely on tubulin interaction. |
| Glochidone | =O | -CH3 | Various | Varies | Oxidation at C-3 can modulate activity. |
Quelling the Flames: Anti-inflammatory Activity and the NF-κB Connection
Lupane-type triterpenes, including those isolated from Glochidion species, have demonstrated significant anti-inflammatory effects. The primary mechanism for this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.
The structural features that govern the anti-inflammatory activity of lupane triterpenes are similar to those for cytotoxicity, with modifications at C-3 and C-28 playing a pivotal role. The presence of polar groups, such as hydroxyls and carboxyls, appears to be beneficial for anti-inflammatory potency.
Comparative Anti-inflammatory Activity of Lupane-Type Triterpenes
| Compound | Key Structural Features | Assay | Effect | Key SAR Insight |
| Betulinic Acid | C-3 OH, C-28 COOH | LPS-induced NO production in macrophages | Inhibition | The C-28 carboxylic acid is important for anti-inflammatory activity. |
| Lupeol | C-3 OH, C-28 CH3 | LPS-induced NF-κB activation | Inhibition | Demonstrates that other parts of the molecule contribute significantly to anti-inflammatory effects. |
| Various synthetic derivatives | Modifications at C-2, C-3, and C-28 | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Varies | Introduction of nitrogen-containing heterocycles or other functional groups can enhance anti-inflammatory activity. |
Visualizing the Pathways and Processes
To better understand the complex relationships discussed, the following diagrams illustrate a key signaling pathway, a general experimental workflow, and the fundamental structure-activity relationships.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Experimental workflow for SAR studies of this compound derivatives.
Caption: SAR of lupane triterpenes for cytotoxicity and anti-inflammatory activity.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control, a control with LPS alone, and a positive control (e.g., dexamethasone).
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Nitrite (B80452) Measurement: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-only control.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives are a promising class of compounds for the development of novel anticancer and anti-inflammatory drugs. The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships. Future research should focus on the synthesis of a diverse library of this compound derivatives with modifications at the C-3, C-28, and other positions of the lupane skeleton. A thorough evaluation of these compounds in a panel of cancer cell lines and in various in vitro and in vivo models of inflammation will be crucial for identifying lead candidates with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper investigation into their molecular mechanisms of action will provide a solid foundation for their translation into clinical applications.
Unraveling the Molecular Target of 3-Epiglochidiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiglochidiol, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. As a member of a class of compounds known for a wide range of biological activities, including anti-inflammatory and anticancer effects, understanding its precise molecular target is crucial for advancing its development as a potential therapeutic agent. This guide provides a comparative analysis of the current understanding of this compound's molecular interactions, drawing on data from related compounds to illuminate its potential mechanisms of action. While direct studies on this compound are limited, this guide offers a comprehensive overview based on available evidence for its isomer, glochidiol (B20532), and the broader class of pentacyclic triterpenoids.
Comparative Analysis of Biological Activity
The direct molecular target of this compound has not been definitively identified in publicly available research. However, studies on its isomer, glochidiol, and other pentacyclic triterpenoids provide strong indications of its likely biological activities and molecular interactions. The primary hypothesized molecular targets include tubulin and key proteins within the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data for glochidiol and other relevant pentacyclic triterpenoids, offering a comparative perspective on their biological potency.
| Compound | Assay | Cell Line/Target | IC50 Value | Reference |
| Glochidiol | Antiproliferative | HCC-44 (Lung Cancer) | 1.62 µM | [1][2] |
| Antiproliferative | HOP-62 (Lung Cancer) | 2.01 µM | [2] | |
| Antiproliferative | NCI-H2087 (Lung Cancer) | 4.12 µM | [2] | |
| Antiproliferative | HARA (Lung Cancer) | 4.79 µM | [2] | |
| Antiproliferative | COR-L105 (Lung Cancer) | 6.07 µM | [2] | |
| Antiproliferative | NCI-H520 (Lung Cancer) | 7.53 µM | [2] | |
| Antiproliferative | EPLC-272H (Lung Cancer) | 7.69 µM | [2] | |
| Tubulin Polymerization Inhibition | - | 2.76 µM | [1][2] | |
| Ursolic Acid | NF-κB Inhibition | - | 31 nM | [3] |
| Mitochondrial Transmembrane Potential Inhibition | - | 3.5 µM | [3] | |
| IKKβ Inhibition | - | 69 µM | [4][5] | |
| Corosolic Acid | NF-κB Luciferase Activity | RAW 264.7 | Markedly reduced at 50 µM | [4][5] |
| Asiatic Acid | IKKβ Kinase Activity | - | Not specified | [5] |
Potential Molecular Targets and Signaling Pathways
Tubulin and Microtubule Dynamics
A significant study on glochidiol, the isomer of this compound, has identified tubulin as a direct molecular target. Glochidiol was found to inhibit tubulin polymerization and bind to the colchicine (B1669291) binding site, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Given the structural similarity, it is highly probable that this compound shares this mechanism of action.
NF-κB Signaling Pathway
Pentacyclic triterpenoids are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a crucial regulator of inflammation, immune responses, and cell survival. Inhibition of NF-κB activation is a key mechanism for the anti-inflammatory and anticancer effects of these compounds. It is plausible that this compound also exerts its biological effects through the modulation of this pathway, likely by inhibiting the IκB kinase (IKK) complex.[4][5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Several pentacyclic triterpenoids have been shown to modulate the MAPK pathway, including the ERK, JNK, and p38 cascades.[6] By interfering with this pathway, this compound could potentially regulate cancer cell growth and survival.
References
- 1. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Epiglochidiol
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Epiglochidiol, a triterpenoid (B12794562) compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 29028-10-2 | [2] |
| Molecular Formula | C₃₀H₅₀O₂ | [3] |
| Molecular Weight | 442.7 g/mol | [3] |
| Class | Triterpenoid | [2] |
| Physical Form | Solid (Assumed) | - |
| Solubility | Not specified; likely soluble in organic solvents | - |
Experimental Protocols for Disposal
The proper disposal of this compound must follow established guidelines for hazardous chemical waste. The following protocol is a generalized procedure and should be adapted to comply with the specific regulations of your institution and local authorities.
Step 1: Waste Identification and Classification
-
Treat all unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips, contaminated labware) as hazardous chemical waste.
-
Given that some triterpenoids exhibit cytotoxic properties, it is prudent to handle this compound with the assumption of potential toxicity.[4][5]
Step 2: Segregation of Waste
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid waste (e.g., contaminated personal protective equipment, absorbent pads) separate from liquid waste (e.g., solutions containing this compound).
Step 3: Waste Containment and Labeling
-
Solid Waste:
-
Place all solid waste contaminated with this compound in a designated, leak-proof, and puncture-resistant container.
-
The container should be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the date.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a chemically compatible, sealable container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and an approximate concentration.
-
Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.
-
Step 4: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Keep waste containers securely closed at all times, except when adding waste.
Step 5: Arrangement for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste via standard trash or down the drain. This is a violation of environmental regulations and can pose a significant safety hazard.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Epiglochidiol
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-Epiglochidiol, designed to ensure the well-being of laboratory personnel and maintain a secure research environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified as harmful if swallowed and may cause damage to organs, specifically the kidneys, through prolonged or repeated oral exposure. Some sources also indicate that it may cause an allergic skin reaction and serious eye irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side-shields or goggles | Goggles are required when there is a risk of splashing. A face shield may be necessary for larger quantities or when splashing is likely. |
| Body | Laboratory coat | A flame-retardant lab coat should be worn and buttoned to its full length. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large-scale operations or in situations with potential for aerosolization. | All work with this compound should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
-
Preparation: Before handling this compound, ensure that the chemical fume hood is operational and has a current certification. Don all required PPE as specified in Table 1. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Handling: All manipulations of this compound, including weighing and transferring, must be conducted within the fume hood to prevent inhalation of any vapors or dust.[1] Use non-sparking tools and equipment. Avoid creating dust or aerosols.
-
Cleanup: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol) followed by soap and water.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency Response Protocols for this compound
| Incident | Immediate Action | Follow-up |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. | Seek medical attention if irritation or a rash develops.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | Seek immediate medical attention from an ophthalmologist.[1][2] |
| Inhalation | Move the individual to fresh air. | If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention.[1] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | For large spills, contact the institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste through a licensed waste disposal company.[1] Do not dispose of this compound down the drain or in the regular trash.[1]
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
